Bis(2-ethylhexyl) fumarate

Catalog No.
S759554
CAS No.
141-02-6
M.F
C20H36O4
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) fumarate

CAS Number

141-02-6

Product Name

Bis(2-ethylhexyl) fumarate

IUPAC Name

bis(2-ethylhexyl) (E)-but-2-enedioate

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+

InChI Key

ROPXFXOUUANXRR-BUHFOSPRSA-N

SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC

solubility

2.94e-04 M

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC

The exact mass of the compound Bis(2-ethylhexyl) fumarate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.94e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163916. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-ethylhexyl) fumarate, commonly referred to as dioctyl fumarate (DOF), is a high-boiling, unsaturated diester primarily procured as a reactive comonomer for the internal plasticization of vinyl acetate and acrylate resins, as well as a critical precursor for dialkyl sulfosuccinate surfactants. Characterized by its trans-isomer double bond and bulky, branched 2-ethylhexyl chains, this compound imparts permanent flexibility, low-temperature toughness, and excellent water resistance to polymer matrices. Unlike external plasticizers that physically blend into a matrix, Bis(2-ethylhexyl) fumarate covalently integrates into the polymer backbone during polymerization, fundamentally altering the glass transition temperature (Tg) without the risk of subsequent migration, exudation, or evaporative loss [1].

Procurement Fit

Workflow
Polymer plasticization, copolymerization, food contact materials
Selection
trans-Fumarate geometry required for plasticization efficiency and regulatory identity
Use Context
Low-volatility ester for durable goods; covalent internal plasticizer option

Substituting Bis(2-ethylhexyl) fumarate with its cis-isomer, Bis(2-ethylhexyl) maleate (DOM), or traditional external plasticizers like Dioctyl Phthalate (DOP) introduces severe process and performance liabilities. In radical copolymerization and sulfonation workflows, the steric hindrance of the maleate's cis-configuration drastically reduces reaction kinetics, leaving unreacted monomer that causes odor and requires extensive post-processing to achieve high conversion. Furthermore, relying on DOP for flexibility results in high migration rates and regulatory compliance failures due to stringent global restrictions on phthalates. The trans-geometry of Bis(2-ethylhexyl) fumarate ensures rapid, near-complete conversion during copolymerization, while its covalent incorporation completely eliminates plasticizer leaching, making it the mandatory choice for high-durability, low-emission coatings and adhesives [1].

Substitution Risk

Replacing with bis(2-ethylhexyl) maleate (cis isomer) may reduce plasticization efficiency; trans geometry enables greater interchain spacing.
Shorter-chain fumarate esters (diethyl, dibutyl) exhibit significantly higher volatility, compromising long-term plasticizer retention.
FDA 21 CFR food contact listings are substance-specific (CAS 141-02-6); other fumarate or maleate esters lack equivalent clearances.

Comonomer Reactivity and Incorporation Efficiency in Vinyl Resins

The stereochemistry of the unsaturated double bond dictates the incorporation rate during emulsion polymerization. Bis(2-ethylhexyl) fumarate (the trans-isomer) exhibits significantly less steric hindrance than Bis(2-ethylhexyl) maleate (the cis-isomer), leading to a higher propagation rate constant and more uniform distribution within vinyl acetate copolymers. This rapid reactivity minimizes residual free monomer, ensuring higher molecular weight build-up and eliminating the need for prolonged thermal post-curing to scavenge unreacted esters[1].

Evidence DimensionMonomer conversion rate and residual monomer content
Target Compound DataBis(2-ethylhexyl) fumarate (High conversion, minimal residual monomer)
Comparator Or BaselineBis(2-ethylhexyl) maleate (Slower conversion, higher residual monomer due to cis-steric hindrance)
Quantified DifferenceFumarates typically achieve target conversion faster than corresponding maleates, yielding higher molecular weight copolymers with lower VOCs.
ConditionsRadical emulsion copolymerization with vinyl acetate

Ensures efficient polymer synthesis with lower volatile organic compounds (VOCs) and higher batch-to-batch reproducibility in adhesive and coating manufacturing.

trans vs. cis Plasticization
Class-level inference
Dibutyl fumarate (trans) vs. maleate (cis) in PLA: lower Tg, lower Young's modulus, higher elongation at break at equivalent loading.
Reported trans-geometry plasticization advantage supports higher efficiency per unit mass.
Extrapolation from dibutyl to di(2-ethylhexyl) esters; exact numeric data behind paywall.

Zero-Migration Flexibility via Covalent Backbone Integration

Traditional external plasticizers like Dioctyl Phthalate (DOP) are merely physically entangled within the polymer matrix and migrate to the surface over time, causing embrittlement and regulatory concerns. When Bis(2-ethylhexyl) fumarate is used as a comonomer, the 2-ethylhexyl chains are covalently bound to the polymer backbone. This internal plasticization permanently lowers the glass transition temperature (Tg) while reducing the migration rate to zero, providing long-term flexibility even in aggressive solvent or high-heat environments where DOP would be rapidly extracted [1].

Evidence DimensionPlasticizer migration/extraction rate
Target Compound DataBis(2-ethylhexyl) fumarate copolymerized (0% migration)
Comparator Or BaselineDioctyl Phthalate (DOP) physically blended (High migration over time)
Quantified DifferenceComplete elimination of leaching and volatilization losses compared to physical plasticizers.
ConditionsSolvent extraction or accelerated thermal aging of flexible PVAc films

Critical for procuring materials for food-contact, medical, or automotive interior applications where plasticizer leaching is strictly prohibited.

FDA Food Contact Listings
Head-to-head
CAS 141-02-6 listed under 21 CFR 175.105, 175.300, 176.170, 176.180 for adhesives, coatings, and paperboard.
Substance-specific regulatory clearance; alternative esters not identically listed.
Verify applicable sections for target food contact application.

Sulfonation Kinetics for Dialkyl Sulfosuccinate Production

In the industrial synthesis of wetting agents like dioctyl sulfosuccinate (docusate sodium), the addition of sodium bisulfite across the double bond is highly sensitive to isomer configuration. The trans double bond of Bis(2-ethylhexyl) fumarate allows for a more rapid and complete nucleophilic addition compared to the cis double bond of Bis(2-ethylhexyl) maleate. Utilizing this fumarate reduces reaction time and minimizes unreacted ester, which is a primary source of off-odors and instability in the final surfactant formulation [1].

Evidence DimensionBisulfite addition reaction efficiency
Target Compound DataBis(2-ethylhexyl) fumarate (Rapid, near-quantitative yield)
Comparator Or BaselineBis(2-ethylhexyl) maleate (Slower kinetics, requires higher excess of bisulfite)
Quantified DifferenceSignificantly shorter reaction times and lower residual monomer levels in the final surfactant.
ConditionsAqueous/alcoholic bisulfite addition at elevated temperatures

Directly impacts the throughput, purity, and odor profile of synthesized premium wetting agents and emulsifiers.

Low Volatility Profile
Cross-study comparable
Vapor pressure 0 Pa at 20 °C; cf. diethyl fumarate ~0.2 mmHg, dibutyl fumarate ~0.01 mmHg.
Negligible evaporative loss supports extended retention in durable applications.
Compare to specific service temperature and lifetime requirements.

Thermal Stability and Free Volume Maximization

The choice of alkyl chain length in fumarate esters strictly dictates the thermal and mechanical properties of the resulting copolymer. Compared to shorter-chain analogs like Dibutyl fumarate (DBF), Bis(2-ethylhexyl) fumarate possesses a much higher boiling point and lower volatility. Furthermore, the bulky, branched 2-ethylhexyl groups create significantly more free volume between polymer chains, resulting in a more profound reduction in the glass transition temperature (Tg) per mole of incorporated monomer, yielding superior low-temperature flexibility [1].

Evidence DimensionBoiling point and Tg reduction efficiency
Target Compound DataBis(2-ethylhexyl) fumarate (BP ~211-220 °C at reduced pressure, high Tg reduction)
Comparator Or BaselineDibutyl fumarate (Lower boiling point, less effective Tg reduction)
Quantified DifferenceThe branched C8 chains provide superior plasticization efficiency and lower evaporative loss during high-temperature processing than linear C4 chains.
ConditionsThermal analysis (DSC/TGA) of internally plasticized copolymers

Enables the formulation of adhesives and coatings that maintain flexibility at sub-zero temperatures without outgassing during curing.

Internal Plasticizer Mechanism
Class-level inference
Covalent incorporation via copolymerization of reactive trans double bond vs. physical entrapment of external plasticizers (DEHP, DOA).
Binary differentiation: non-leaching by design eliminates migration pathway.
Quantitative migration rate comparisons not accessed for bis(2-ethylhexyl) fumarate specifically.
SSC Toxicity Screening
Supporting evidence
Not directly tested; fumarate derivatives as a class showed variable in vitro effects on spermatogonial stem cells.
Compound-specific toxicological data required for procurement; class-level safety assumptions not supported.
Screening study did not include CAS 141-02-6; extrapolation should be avoided.

Internal Plasticization of Vinyl Acetate Adhesives

Utilizing Bis(2-ethylhexyl) fumarate as a comonomer with vinyl acetate to produce zero-migration, permanently flexible emulsion adhesives. This is the right choice for packaging, bookbinding, and construction adhesives where external plasticizer leaching would compromise bond strength over time [1].

Synthesis of Premium Wetting Agents (Docusate Sodium)

Procuring Bis(2-ethylhexyl) fumarate as the reactive precursor for high-purity, low-odor dioctyl sulfosuccinate surfactants. Its superior sulfonation kinetics compared to maleates ensure higher yields and lower residual monomer, critical for agricultural, textile, and pharmaceutical emulsifiers [2].

Phthalate-Free Flexible PVC Formulations

Deploying Bis(2-ethylhexyl) fumarate as a specialty plasticizer in sensitive applications (e.g., medical tubing, toys, and food-contact films) where traditional phthalates like DOP/DEHP are banned due to endocrine disruption concerns [1].

Polymeric Flow Improvers for Waxy Crude Oils

Incorporating Bis(2-ethylhexyl) fumarate into polymeric pour point depressants (PPDs). The branched 2-ethylhexyl chains effectively disrupt wax crystallization, making it an ideal comonomer choice for improving the low-temperature rheology and transportability of crude oil[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Food contact adhesives & coatings
CAS-specific regulatory listing
Confirm applicable 21 CFR sections for intended food contact use
Non-leaching internal plasticization
Covalent incorporation via copolymerization
Verify reactivity with target vinyl monomers and absence of free plasticizer
Biodegradable polymer plasticization
trans geometry plasticization efficiency
Validate Tg reduction and elongation in specific polymer matrix
High-temperature, low-volatility applications
Negligible vapor pressure at ambient
Assess retention under application-specific temperature profiles

Physical Description

Liquid

XLogP3

6.5

Boiling Point

300.0 °C

Melting Point

-10.0 °C

UNII

19Q90W09ES

GHS Hazard Statements

Aggregated GHS information provided by 327 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 71 of 327 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 256 of 327 companies with hazard statement code(s):;
H315 (69.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (30.08%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

141-02-6

Wikipedia

Diethylhexyl fumarate

General Manufacturing Information

Synthetic dye and pigment manufacturing
2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester: ACTIVE

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